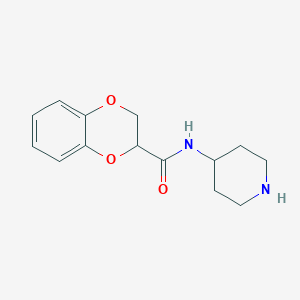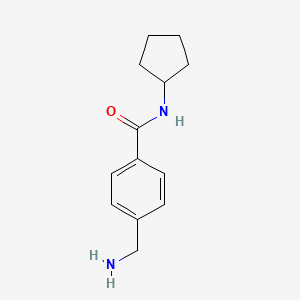
4-(aminomethyl)-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)-N-(2-methoxyethyl)benzamide, also known as BML-284, is a small molecule inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in adipocyte differentiation, glucose homeostasis, and lipid metabolism. Inhibition of PPARγ has been implicated in the treatment of obesity, type 2 diabetes, and other metabolic disorders. BML-284 has been identified as a potential therapeutic agent for these conditions and has been extensively studied in scientific research.
Mécanisme D'action
4-(aminomethyl)-N-(2-methoxyethyl)benzamide acts as a selective inhibitor of PPARγ by binding to its ligand-binding domain and blocking its transcriptional activity. PPARγ regulates the expression of genes involved in adipocyte differentiation, lipid metabolism, and glucose homeostasis. Inhibition of PPARγ by 4-(aminomethyl)-N-(2-methoxyethyl)benzamide leads to the downregulation of these genes, resulting in the suppression of adipocyte differentiation and lipid accumulation, as well as the improvement of insulin sensitivity and glucose uptake.
Biochemical and physiological effects:
4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-(aminomethyl)-N-(2-methoxyethyl)benzamide inhibits adipocyte differentiation and lipid accumulation by suppressing the expression of genes involved in these processes. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes by upregulating the expression of genes involved in glucose transport and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity for PPARγ, which allows for the specific inhibition of this transcription factor without affecting other signaling pathways. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to have a high potency and efficacy in inhibiting PPARγ, making it a useful tool for studying the role of this transcription factor in metabolic disorders. However, one limitation of using 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide and its potential therapeutic applications. One direction is the development of more potent and selective PPARγ inhibitors based on the structure of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide. Another direction is the investigation of the effects of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide on other signaling pathways involved in metabolic disorders, such as the AMP-activated protein kinase (AMPK) pathway. Finally, the potential use of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in combination with other therapeutic agents for the treatment of metabolic disorders should be explored.
Méthodes De Synthèse
The synthesis of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide involves a multistep process starting with the reaction of 4-nitrobenzaldehyde with 2-methoxyethylamine to form the corresponding imine intermediate. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently acylated with 4-formylbenzoic acid to form the final product.
Applications De Recherche Scientifique
4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been extensively studied in scientific research for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that 4-(aminomethyl)-N-(2-methoxyethyl)benzamide inhibits adipocyte differentiation and lipid accumulation, indicating its potential use in the treatment of obesity. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
4-(aminomethyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-7-6-13-11(14)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXNLHUJNNCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N-(2-methoxyethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)


![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)


![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)
![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)

![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)
![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)